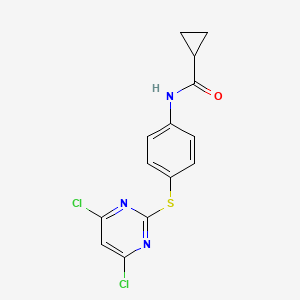
3-Methyl-1-benzofuran-5-carbaldehyde
Overview
Description
3-Methyl-1-benzofuran-5-carbaldehyde (MBC) is an organic compound with the chemical formula C10H8O2. It is commonly used in scientific research for its unique properties and applications. MBC is a yellowish liquid with a strong odor and is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Synthesis and Pharmacological Activities
3-Methyl-1-benzofuran-5-carbaldehyde and its derivatives are widely used in the synthesis of various pharmacologically active compounds. For example, its derivatives have been used in the synthesis of benzofuran pyrazole heterocycles, demonstrating significant analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020). Additionally, novel series of compounds integrating this molecule with quinoline, pyrazole, and benzofuran moieties have been synthesized, which were evaluated for their in vitro antimicrobial activity (Idrees et al., 2020).
Antitumor Applications
Research has also explored the use of 3-Methyl-1-benzofuran-5-carbaldehyde derivatives in antitumor applications. A study synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives from this compound, showing promising results in molecular docking studies and cytotoxic activity evaluations against human liver carcinoma cell lines (El-Zahar et al., 2011).
Chemical Synthesis and Analysis
From a chemical synthesis perspective, this molecule has been used in various synthesis processes. An example is the use in the synthesis of highly functionalized benzofurans, demonstrating its versatility in organic chemistry (Schevenels & Markó, 2012). Moreover, its use in the HPLC determination of related compounds highlights its significance in analytical chemistry (Fen, 2010).
DNA Inhibitory Activities
Interesting findings have been reported in the context of DNA inhibitory activities. New benzofurans derived from Gastrodia elata, including derivatives of 3-Methyl-1-benzofuran-5-carbaldehyde, exhibited potent inhibitory activity in DNA topoisomerase I and II assays (Lee et al., 2007).
properties
IUPAC Name |
3-methyl-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWVARSTPOLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665419 | |
| Record name | 3-Methyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648449-50-7 | |
| Record name | 3-Methyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)








![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)